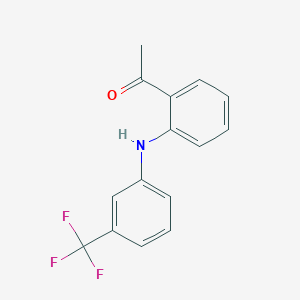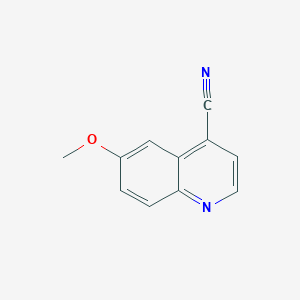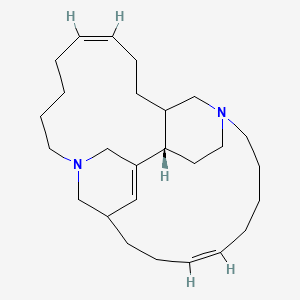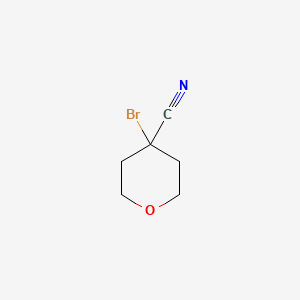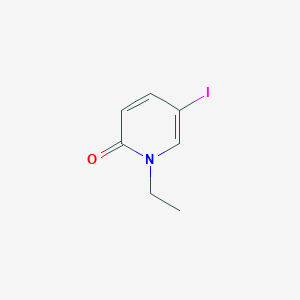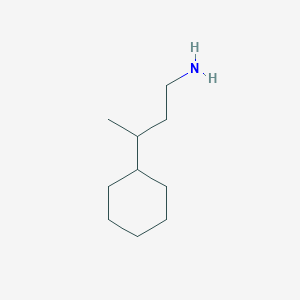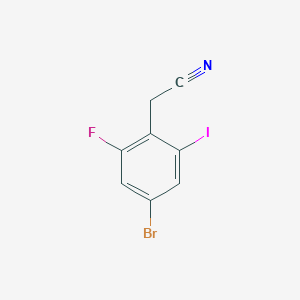
2-(4-Bromo-2-fluoro-6-iodophenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-2-fluoro-6-iodophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrFIN. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, along with an acetonitrile group. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluoro-6-iodophenyl)acetonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a phenylacetonitrile derivative. For instance, the bromination, fluorination, and iodination of phenylacetonitrile can be achieved through electrophilic aromatic substitution reactions using appropriate halogenating agents such as bromine, fluorine gas, and iodine monochloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-(4-Bromo-2-fluoro-6-iodophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups such as amines or ethers .
科学的研究の応用
2-(4-Bromo-2-fluoro-6-iodophenyl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(4-Bromo-2-fluoro-6-iodophenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple halogen atoms can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .
類似化合物との比較
Similar Compounds
- 2-(2-Bromo-4-fluorophenyl)acetonitrile
- 4-Bromo-2-fluoroacetophenone
- 6-Bromo-2-fluoro-3-iodophenylboronic acid
Uniqueness
2-(4-Bromo-2-fluoro-6-iodophenyl)acetonitrile is unique due to the presence of three different halogen atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This unique halogenation pattern can enhance its utility in various synthetic applications and improve the properties of the resulting compounds .
特性
分子式 |
C8H4BrFIN |
|---|---|
分子量 |
339.93 g/mol |
IUPAC名 |
2-(4-bromo-2-fluoro-6-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrFIN/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 |
InChIキー |
HYCLEMHULWHBTJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)CC#N)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


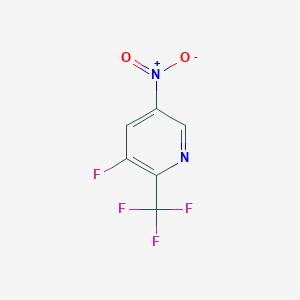
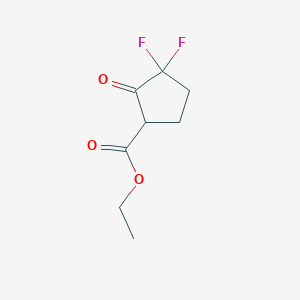
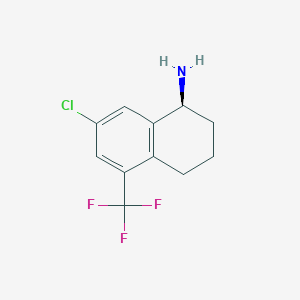
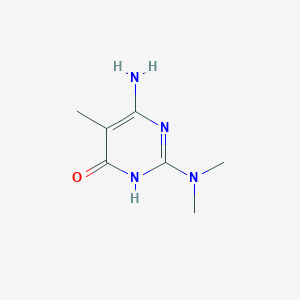
![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)
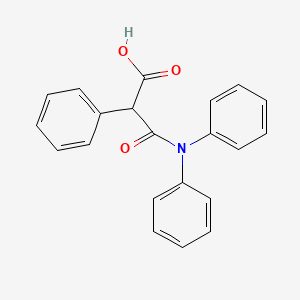
![N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)](/img/structure/B13124177.png)
